molecular formula C17H26BNO4 B2360887 Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate CAS No. 2377607-42-4

Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate

Cat. No.: B2360887
CAS No.: 2377607-42-4
M. Wt: 319.21
InChI Key: XQRMZZGUWOUDHH-UHFFFAOYSA-N
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Description

Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is a chemical compound with the molecular formula C17H26BNO4 and a molecular weight of 319.2 g/mol . This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate typically involves the reaction of benzyl carbamate with a boronic ester derivative. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boronic ester source. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, and requires a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into drug development often utilizes this compound to create new therapeutic agents.

    Industry: It is employed in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boron-containing structure but with different substituents.

    4-Formylphenylboronic acid pinacol ester: Contains a formyl group instead of a carbamate.

    N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a diphenylamine group.

Uniqueness

Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is unique due to its specific combination of a benzyl carbamate group and a boron-containing dioxaborolane ring. This structure imparts distinct reactivity and stability, making it particularly useful in synthetic applications where both boron and carbamate functionalities are advantageous .

Properties

IUPAC Name

benzyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRMZZGUWOUDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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